molecular formula C8H7ClF2 B1379169 1-(Chloromethyl)-4-(difluoromethyl)benzene CAS No. 1461706-37-5

1-(Chloromethyl)-4-(difluoromethyl)benzene

Cat. No.: B1379169
CAS No.: 1461706-37-5
M. Wt: 176.59 g/mol
InChI Key: WPRVOAQXHDVAMK-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-4-(difluoromethyl)benzene” is a type of aromatic compound, which includes a benzene ring in its structure . Benzene is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)-sulfonyl)benzene under transition metal-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes a benzene ring, given its name. Benzene is a cyclic hydrocarbon, with each molecule made up of six carbon atoms and six hydrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various chemical reactions. For example, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied .

Scientific Research Applications

Synthesis and Catalysis

1-(Chloromethyl)-4-(difluoromethyl)benzene is utilized in various synthesis processes due to its reactivity, serving as a precursor for more complex molecules. A study by Pan, Wang, and Xiao (2017) introduced a microwave-assisted protocol for the synthesis of 1,4-bis(difluoromethyl)benzene from 1,4-bis(dichloromethyl)benzene and KF, highlighting the efficiency of using microwave irradiation to enhance yield and reduce reaction time compared to traditional methods. This advancement demonstrates the compound's role in facilitating efficient synthesis procedures, particularly in creating difluoromethylated aromatic compounds which are valuable in chemical research and manufacturing (Donghui Pan, Tongzhen Wang, & G. Xiao, 2017).

In the realm of iodination, Stavber, Kralj, and Zupan (2002) explored the selective and effective iodination of sterically hindered alkyl substituted benzenes using elemental iodine activated by 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor, F-TEDA-BF4), where iodine atoms were progressively introduced at the most electron-rich and sterically less hindered position on the benzene ring. This process underscores the significance of this compound derivatives in enhancing the selectivity and efficiency of halogenation reactions, which are crucial in the development of halogenated organic compounds for various industrial and pharmaceutical applications (S. Stavber, Petra Kralj, & M. Zupan, 2002).

Advanced Material Development

The compound also plays a role in the development of advanced materials. Xiong et al. (2019) successfully prepared carbazole-based porous organic polymers utilizing 1,4-bis(chloromethyl)-benzene as an external cross-linking agent, achieving high surface areas and good stability. The unique mulberry-like morphology observed with this cross-linking agent contributed to ultrahigh iodine vapor adsorption performance, highlighting the potential of this compound derivatives in environmental applications, such as the development of efficient iodine sorbents to address pollution and purification needs (Shaohui Xiong et al., 2019).

Safety and Hazards

While specific safety and hazard information for “1-(Chloromethyl)-4-(difluoromethyl)benzene” was not found, benzene, a similar compound, is known to be highly toxic and a known carcinogen .

Properties

IUPAC Name

1-(chloromethyl)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVOAQXHDVAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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